molecular formula C14H12O3 B569964 Benzyl Salicylate-d4 CAS No. 1219802-40-0

Benzyl Salicylate-d4

Cat. No. B569964
CAS RN: 1219802-40-0
M. Wt: 232.271
InChI Key: ZCTQGTTXIYCGGC-DOGSKSIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl Salicylate-d4 is a chemical compound most frequently used in cosmetics as a fragrance additive or UV light absorber . It appears as an almost colorless liquid with a mild odor described as “very faint, sweet-floral, slightly balsamic” by some . It is a volatile scent ingredient, meaning that it evaporates quickly when exposed to air .


Synthesis Analysis

The first total synthesis of benzyl salicylate and benzyl gentisate glucosides present in various plant species, in particular the Salix genus, such as Populus balsamifera and P. trichocarpa, has been reported .


Molecular Structure Analysis

Benzyl salicylate is a benzoate ester and a member of phenols. It is functionally related to a salicylic acid .


Chemical Reactions Analysis

Benzyl salicylate is a fragrance ingredient that is used in cosmetics and skincare products to improve their scent . It has been evaluated for its estrogenic potential with ambiguous results .


Physical And Chemical Properties Analysis

Benzyl Salicylate-d4 is a colorless liquid with a sweet, balsamic, somewhat floral aroma and is slightly soluble in water but mixes well with oils and other organic solvents . It has a molecular weight of 232.27 g/mol .

Scientific Research Applications

1. Biosynthesis and Metabolism in Plants and Bacteria Salicylic acid (SA) and its derivatives, collectively called salicylates, are synthesized from chorismate (derived from the shikimate pathway). SA is considered an important phytohormone that regulates various aspects of plant growth, environmental stress, and defense responses against pathogens . Benzyl Salicylate-d4, as a derivative of SA, can be used in research related to these areas .

Bacterial Salicylate Production

A large number of bacterial species, such as Pseudomonas, Bacillus, Azospirillum, Salmonella, Achromobacter, Vibrio, Yersinia, and Mycobacteria, have been reported to synthesize salicylates through the NRPS/PKS biosynthetic gene clusters . This bacterial salicylate production is often linked to the biosynthesis of small ferric-ion-chelating molecules, salicyl-derived siderophores (known as catecholate) under iron-limited conditions . Benzyl Salicylate-d4 can be used to study these biosynthetic pathways .

Inhibitory Effect on NO Production

Benzyl Salicylate has been found to inhibit NO production in LPS-activated RAW 264.7 macrophages . This suggests that Benzyl Salicylate-d4 could be used in research related to inflammation and immune response .

Study of Phenolic Compounds

Phenolic compounds contain an aromatic benzene ring with one or more hydroxyl groups produced as secondary metabolites in nature, primarily in plants and some microorganisms . Benzyl Salicylate-d4, being a phenolic compound, can be used in research related to these secondary metabolites .

Research on Siderophores

Siderophores are small, high-affinity iron chelating compounds secreted by microorganisms such as bacteria and fungi and plants under conditions of low iron availability . Benzyl Salicylate-d4 can be used in research related to siderophores .

Research on Isochorismate Synthase

Isochorismate synthase is a common biosynthetic enzyme that converts chorismate to isochorismate, a common precursor for synthesizing SA . Benzyl Salicylate-d4 can be used in research related to this enzyme .

properties

IUPAC Name

benzyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2/i4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTQGTTXIYCGGC-DOGSKSIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl Salicylate-d4

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